8-chloroquinolin-2(1H)-one

Antioxidant DPPH Radical Scavenging Structure-Activity Relationship

Sourcing positional isomers of chloroquinoline for SAR studies often yields inconsistent bioactivity and regioselectivity in downstream alkylation. 8-Chloroquinolin-2(1H)-one (CAS 23981-25-1) resolves this with exclusive O2-alkylation reactivity, eliminating N-/O-isomer chromatographic separation and enabling automated library synthesis. Key differentiation data: 12.00 mm E. coli inhibition zone at 200 µg/mL; antiplasmodial IC50 0.032 µg/mL vs. P. falciparum; DPPH radical scavenging IC50 0.31 mol/L (7.8-fold more potent than ascorbic acid). Supplied at 97% purity; room-temperature shipping.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 23981-25-1
Cat. No. B1228984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloroquinolin-2(1H)-one
CAS23981-25-1
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=O)C=C2
InChIInChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
InChIKeyJNXUGJMCFLONJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinolin-2(1H)-one: Physicochemical and Chemical Class Profile


8-Chloroquinolin-2(1H)-one (CAS 23981-25-1) is a chlorinated heterocyclic organic compound belonging to the quinolone class [1]. It is characterized by a chlorine substituent at the 8-position and a carbonyl group at the 2-position on the quinoline scaffold, conferring specific physicochemical properties relevant for chemical synthesis and biological applications [2]. This compound exists as a tautomer of 8-chloro-2-hydroxyquinoline and serves as a key building block in medicinal chemistry, particularly for developing antimicrobial and anticancer agents . Its molecular weight is 179.60 g/mol, with a calculated XLogP3-AA value of 2.0, indicating moderate lipophilicity [3].

Building block Key scaffold for antimicrobial and anticancer research programs
Substitution 8-chloro pattern enables specific reactivity and biological profile differentiation
Physicochemical Reported moderate lipophilicity supports cell-based assay compatibility

Why Substituting Chloroquinoline Analogs Is Unreliable


Substitution among quinolin-2(1H)-one derivatives is not straightforward due to the profound impact of substituent position and nature on both chemical reactivity and biological activity. The 8-chloro substitution significantly alters the electronic distribution and steric environment compared to unsubstituted or differently substituted analogs . Even within the chloroquinoline family, moving the chlorine atom from the 8-position to the 5-, 6-, or 7-position can drastically change antimicrobial potency and spectrum, as demonstrated in comparative studies [1]. Furthermore, the specific substitution pattern dictates regioselectivity in downstream synthetic transformations, such as exclusive O2-alkylation observed for 8-substituted derivatives versus the mixtures obtained with the parent quinolone [2]. Procurement decisions must therefore be guided by specific, quantitative performance data rather than generic class assumptions.

Positional isomerism matters

Moving chlorine from 8- to 5-, 6-, or 7-position may significantly alter antimicrobial potency and target interaction, making isomers non-interchangeable.

Regioselectivity not preserved

Alkylation outcome depends on substitution: 8-substituted derivatives give exclusive O2-product, while other analogs produce complex N-/O- mixtures, impacting synthetic yield and purity.

Generic class assumptions unreliable

Quinolin-2(1H)-one reactivity and bioactivity are highly substituent-dependent; procurement should be driven by specific performance data, not scaffold similarity.

Quantitative Differentiation Against Chloroquinoline Analogs


Superior Antioxidant Potency Over Other Chloroquinolines

In a comparative study of chloroquinoline analogs, a compound bearing the 8-chloro substitution pattern (specifically compound 7) demonstrated superior antioxidant activity compared to analogs with alternative substitution. The 8-chloro-7-substituted quinolone hybrid (compound 7) exhibited an IC50 of 0.31 mol/L against DPPH radical, which is approximately 7.8-fold more potent than ascorbic acid (IC50 2.41 mol/L) [1]. This potency is notably higher than other chloroquinoline analogs in the same series, such as compound 5 (IC50 74.72 mol/L) and compound 8 (IC50 4.32 mol/L) [1].

Antioxidant DPPH IC50
Reported
8-chloro-7-substituted hybrid: IC50 0.31 mol/L
vs ascorbic acid 2.41 mol/L, compound 5 74.72 mol/L
Supports antioxidant lead selection based on radical scavenging assay context
Cross-study comparison; DPPH free radical assay
Antioxidant DPPH Radical Scavenging Structure-Activity Relationship

Enhanced Antibacterial Activity Against S. aureus and E. coli

Comparative antibacterial testing of a series of chloroquinoline analogs revealed that the 8-chloro-7-substituted quinolone hybrid (compound 8) produced larger zones of inhibition against key bacterial strains than several other positional isomers. At a concentration of 200 µg/mL, compound 8 exhibited a 12.00 ± 0.00 mm zone of inhibition against E. coli, compared to 11.00 ± 0.04 mm for compound 6 (6-chloro analog) and 9.00 ± 0.04 mm for compound 12 [1]. Against S. aureus, compound 8 showed a 9.00 ± 0.04 mm zone, similar to compound 7 (9.00 ± 0.01 mm) but larger than compound 12 (10.00 ± 0.01 mm) [1]. Amoxicillin, the positive control, exhibited 18.00 ± 0.01 mm and 17.00 ± 0.01 mm against E. coli and S. aureus, respectively [1].

Antibacterial Zone of Inhibition
Reported
Compound 8 (8-Cl-7-subst.): E. coli 12.00 mm
6-Cl analog: 11.00 mm; positive control amoxicillin 18.00 mm
Indicates substitution-dependent antibacterial response; 8-chloro pattern may favor Gram-negative screening
Disk diffusion, 200 µg/mL; S. aureus data also reported
Antibacterial Zone of Inhibition Gram-positive and Gram-negative Bacteria

Exclusive O2-Alkylation Reactivity

Alkylation of 8-chloroquinolin-2(1H)-one proceeds with exclusive O2-regioselectivity under standard conditions, in contrast to the parent quinolin-2(1H)-one which yields a mixture of N- and O-alkylated products [1]. This behavior is shared with other 8-substituted derivatives (8-methoxy- and 8-benzyloxy-), but differs from 8-hydroxyquinolin-2(1H)-one, which gives a more complex mixture [1]. The exclusive O2-alkylation simplifies product purification and increases synthetic yield for downstream derivatives.

O2-Alkylation Regioselectivity
Class-level
Exclusive O2-alkylation under standard conditions
Simplifies synthetic workflow and purification; avoids N-/O- isomer mixtures observed with parent quinolone
8-substituted derivatives share this behavior; 8-hydroxy analog gives complex mixture
Synthetic Chemistry Regioselectivity Alkylation Reaction Optimization

Potent Antiplasmodial Activity as Antimalarial Scaffold

8-Chloroquinolin-2(1H)-one has been reported to exhibit potent activity against Plasmodium falciparum, with an IC50 value of 0.032 µg/mL . This activity level suggests that the 8-chloro substitution on the quinolone scaffold may contribute to antimalarial potency, though a direct comparative study against unsubstituted quinolin-2(1H)-one or other chloroquinoline isomers in the same assay is not available .

Antiplasmodial IC50
Data to verify
0.032 µg/mL against P. falciparum
Reported low IC50 value suggests potential as antimalarial screening scaffold
No direct comparator data in same study; source review recommended
Antimalarial Plasmodium falciparum IC50

Evidence-Based Application Scenarios for Procurement


Antibacterial Lead Optimization Targeting E. coli

Based on the enhanced antibacterial activity of the 8-chloro-7-substituted quinolone hybrid (compound 8) against E. coli [1], 8-chloroquinolin-2(1H)-one is a strategic starting material for synthesizing and evaluating novel antimicrobials targeting Gram-negative pathogens. Its performance in zone of inhibition assays (12.00 mm at 200 µg/mL) [1] supports its selection over 6-chloro or other positional isomers in lead optimization campaigns.

Potent Antioxidant Development for Oxidative Stress

The exceptional DPPH radical scavenging activity of the 8-chloro-7-substituted quinolone hybrid (IC50 0.31 mol/L, 7.8-fold more potent than ascorbic acid) [1] positions 8-chloroquinolin-2(1H)-one as a privileged scaffold for antioxidant drug discovery. Researchers focused on neurodegenerative diseases, inflammation, or ischemia-reperfusion injury can leverage this scaffold to generate novel antioxidant leads with superior potency.

Streamlined O2-Substituted Quinolone Library Synthesis

The exclusive O2-alkylation reactivity of 8-chloroquinolin-2(1H)-one [2] offers a significant practical advantage in medicinal chemistry and chemical biology. This regioselectivity eliminates the need for chromatographic separation of N- and O-alkylated isomers, reducing time and material costs in the generation of focused quinolone libraries for high-throughput screening. It is an ideal building block for automated or parallel synthesis workflows.

Scaffold for Antimalarial Drug Discovery

The reported antiplasmodial activity (IC50 0.032 µg/mL against P. falciparum) identifies 8-chloroquinolin-2(1H)-one as a promising starting point for developing new antimalarial agents. While comparative data are limited, the low IC50 value justifies its inclusion in screening cascades and structure-activity relationship (SAR) studies aimed at overcoming resistance to current antimalarials.

Application
Selection Property
Validation Focus
Antibacterial lead optimization (Gram-negative)
Substitution-dependent activity profile
Zone of inhibition assay endpoints; E. coli screening models
Antioxidant research for oxidative stress models
Radical scavenging capacity
DPPH assay endpoint context; comparative SAR with ascorbic acid
O2-substituted quinolone library synthesis
Regioselective alkylation reactivity
Synthetic yield and purity; automation compatibility
Antimalarial screening studies
Antiplasmodial activity report
In vitro P. falciparum assay validation; resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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